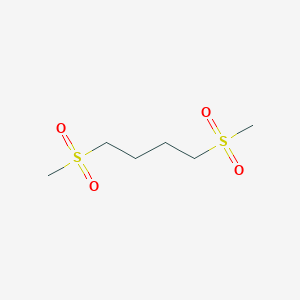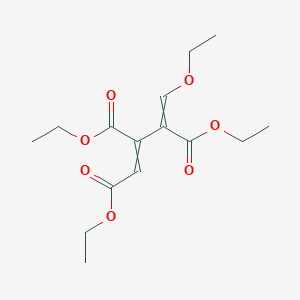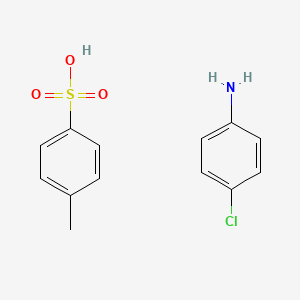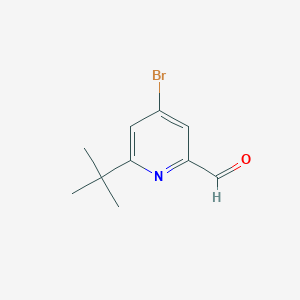![molecular formula C32H48O5 B14077114 butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ZK-15922 involves several steps, starting from the appropriate cyclopropane carboxylic acid derivative. The synthetic route typically includes the following steps:
Formation of the cyclopropane ring: This is achieved through a cyclopropanation reaction.
Introduction of the butyl ester group: This involves esterification of the cyclopropane carboxylic acid.
Formation of the hydroxypent-2-enyl group: This step involves a series of reactions including hydroxylation and alkene formation.
Attachment of the indene derivative: This is achieved through a series of coupling reactions.
Chemical Reactions Analysis
ZK-15922 undergoes several types of chemical reactions:
Oxidation: ZK-15922 can be oxidized to form various oxidized derivatives.
Reduction: Reduction of ZK-15922 can lead to the formation of reduced analogs.
Substitution: ZK-15922 can undergo substitution reactions, particularly at the hydroxyl and ester groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of ZK-15922 .
Scientific Research Applications
ZK-15922 has several scientific research applications:
Chemistry: It is used as a tool compound to study the vitamin D receptor and its interactions with other molecules.
Biology: ZK-15922 is used to investigate the role of the vitamin D receptor in various biological processes, including cell differentiation and immune response.
Medicine: Research on ZK-15922 has implications for the development of new therapies for diseases related to vitamin D receptor dysfunction, such as certain cancers and autoimmune diseases.
Industry: ZK-15922 can be used in the development of new materials and chemical processes that involve the vitamin D receptor .
Mechanism of Action
ZK-15922 exerts its effects by binding to the vitamin D receptor and stabilizing it in an antagonistic conformation. This prevents the receptor from interacting with coactivator proteins, thereby inhibiting the activation of target genes. The molecular targets and pathways involved include the vitamin D receptor and its associated signaling pathways .
Comparison with Similar Compounds
ZK-15922 is similar to other vitamin D receptor antagonists, such as 1α,25-dihydroxyvitamin D3 and its analogs. ZK-15922 is unique in its ability to stabilize an additional third functional conformation of the vitamin D receptor, which has been described for some agonistic 20-epi analogs. This unique property makes ZK-15922 a valuable tool for studying the vitamin D receptor and its interactions .
Similar compounds include:
1α,25-dihydroxyvitamin D3: A natural hormone that acts as an agonist of the vitamin D receptor.
20-epi analogs of 1α,25-dihydroxyvitamin D3: These compounds also stabilize the vitamin D receptor in unique conformations.
Other synthetic vitamin D receptor antagonists: These compounds share similar mechanisms of action but may differ in their chemical structures and specific interactions with the receptor .
Properties
Molecular Formula |
C32H48O5 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C32H48O5/c1-5-6-18-37-30(36)32(16-17-32)29(35)14-9-21(2)26-12-13-27-23(8-7-15-31(26,27)4)10-11-24-19-25(33)20-28(34)22(24)3/h9-11,14,21,25-29,33-35H,3,5-8,12-13,15-20H2,1-2,4H3/t21?,25-,26-,27+,28+,29?,31-/m1/s1 |
InChI Key |
SPARTCPUGRJFRS-LIPGEKONSA-N |
Isomeric SMILES |
CCCCOC(=O)C1(CC1)C(C=CC(C)[C@H]2CC[C@@H]3[C@@]2(CCCC3=CC=C4C[C@H](C[C@@H](C4=C)O)O)C)O |
Canonical SMILES |
CCCCOC(=O)C1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)


![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)




![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)


![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)

